![molecular formula C7H3BrO2S B15336465 5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
5-Bromobenzo[d][1,3]dioxole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromobenzo[d][1,3]dioxole-2-thione is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom and a thione group attached to a benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[d][1,3]dioxole-2-thione typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of a thione group. One common method involves the use of bromine in the presence of a catalyst to achieve bromination. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. After bromination, the thione group can be introduced using reagents such as carbon disulfide and a base like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromobenzo[d][1,3]dioxole-2-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding dioxole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzo[d][1,3]dioxole derivatives.
Aplicaciones Científicas De Investigación
5-Bromobenzo[d][1,3]dioxole-2-thione has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features.
Materials Science: Employed in the design of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromobenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets. The bromine atom and thione group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound may also undergo metabolic transformations that further influence its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1,3-benzodioxole
- 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
- 6-Bromobenzo[d][1,3]dioxole-5-yl)methanol
Uniqueness
5-Bromobenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a bromine atom and a thione group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and biological activities.
Propiedades
Fórmula molecular |
C7H3BrO2S |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
5-bromo-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C7H3BrO2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H |
Clave InChI |
PVKQBZGVDHUKHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)OC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


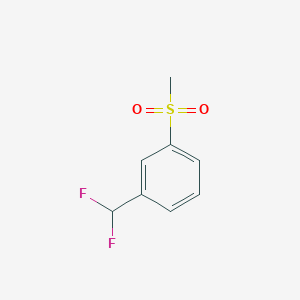
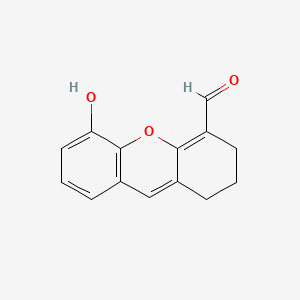
![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)
![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine](/img/structure/B15336397.png)
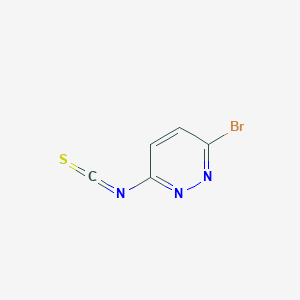
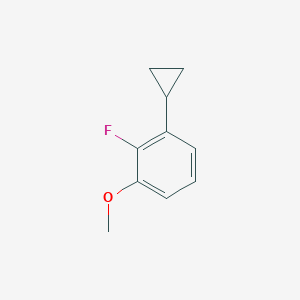
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
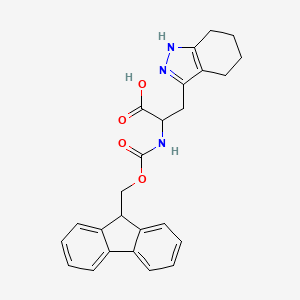
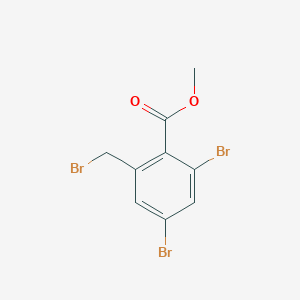
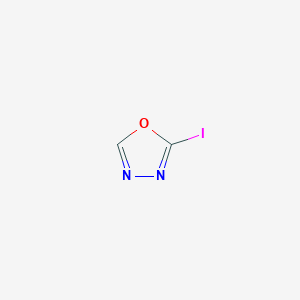

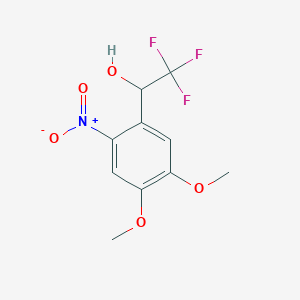
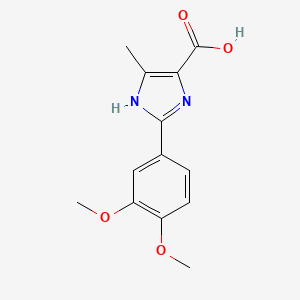
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
